thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester

Lipophilicity LogP Membrane permeability

Researchers developing PROTACs or bioconjugates often lack heterobifunctional linkers with orthogonal reactive handles and balanced physicochemical properties for cell-permeable probe design. This mixed O/S-dialkyl thiocarbonate directly addresses that gap. • Latent thiol (cleavable under mild fluoride/acid conditions) paired with a reactive para-formyl group enables sequential deprotection-functionalization strategies for PROTAC linker assembly. • LogP 3.53 and PSA 68.67 Ų position the scaffold within favorable fragment-library property space, supporting cell-permeable fluorescent probe and protein-drug conjugate development. • The aldehyde handle permits rapid oxime/hydrazone formation with amine-containing biomolecules, enabling chemoselective bioconjugation workflows.

Molecular Formula C12H14O3S
Molecular Weight 238.30 g/mol
Cat. No. B12434026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester
Molecular FormulaC12H14O3S
Molecular Weight238.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O
InChIInChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
InChIKeyAANXOPGCFWCAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocarbonic Acid O-tert-Butyl Ester S-(4-Formyl-Phenyl) Ester: A Structurally Defined Thiocarbonate Building Block for Precision Synthesis


Thiocarbonic acid O-tert-butyl ester S-(4-formyl-phenyl) ester (CAS 396725-68-1; molecular formula C12H14O3S; exact mass 238.066) is a mixed O/S-dialkyl thiocarbonate that incorporates a tert-butyl ester at the oxygen terminus and a 4-formylphenyl thioester at the sulfur terminus . The compound belongs to the carbonothioic acid ester class, distinguished by the presence of a reactive aldehyde handle para to the thioester linkage. Its predicted partition coefficient (LogP = 3.53) and polar surface area (PSA = 68.67 Ų) position it as a moderately lipophilic, low-H-bond-donor scaffold suitable for further derivatization .

Why Interchanging Thiocarbonic Acid O-tert-Butyl Ester S-(4-Formyl-Phenyl) Ester with Close Analogs Compromises Reactivity and Physicochemical Profiles


Substituting this thiocarbonate with its carbonate analog (tert-butyl 4-formylphenyl carbonate) alters the electrophilic character of the carbonyl center and reduces lipophilicity (ΔLogP ≈ +0.72), while replacement by the amino congener (S-(4-aminophenyl) O-tert-butyl carbonothioate) sacrifices the aldehyde functionality essential for chemoselective bioconjugation . Even the meta-regioisomer, despite identical computed LogP, presents a distinct geometric disposition of the formyl group that can affect molecular recognition events . The evidence below quantifies these differences to guide informed procurement.

Quantitative Differentiation of Thiocarbonic Acid O-tert-Butyl Ester S-(4-Formyl-Phenyl) Ester from Structural Analogs


Enhanced Lipophilicity Relative to the Carbonate Analog

The target thiocarbonate exhibits a computed LogP of 3.53, which is 0.72 log units higher than the structurally analogous carbonate, tert-butyl 4-formylphenyl carbonate (LogP = 2.81) . This increase in lipophilicity arises from replacement of the carbonate oxygen with sulfur, which reduces hydrogen-bonding capacity and increases polarizability.

Lipophilicity LogP Membrane permeability

Larger Polar Surface Area Relative to the Carbonate Analog

The target thiocarbonate has a computed polar surface area (PSA) of 68.67 Ų, which is 16.1 Ų greater than that of tert-butyl 4-formylphenyl carbonate (PSA = 52.60 Ų) . The increased PSA is attributable to the larger van der Waals radius and higher polarizability of sulfur compared to oxygen.

Polar surface area PSA Bioavailability

Higher Lipophilicity Relative to the Amino Congener

Compared to the amino-substituted analog, S-(4-aminophenyl) O-tert-butyl carbonothioate (LogP = 3.30), the formyl-bearing target compound is 0.23 log units more lipophilic . The formyl group is less polar than the amino group (which can act as a hydrogen-bond donor), resulting in higher predicted membrane affinity.

Lipophilicity LogP Functional group replacement

Slightly Elevated Lipophilicity Over the Unsubstituted Phenyl Thiocarbonate

The target compound shows a LogP of 3.53, marginally higher than that of the unsubstituted S-phenyl thiocarbonate (LogP = 3.43) . The small ΔLogP of +0.10 is consistent with the electron-withdrawing formyl group slightly increasing overall polarity but also adding carbon atoms.

Lipophilicity LogP Substituent effect

High-Value Application Scenarios for Thiocarbonic Acid O-tert-Butyl Ester S-(4-Formyl-Phenyl) Ester


Chemoselective Bioconjugation via Aldehyde-Amine Coupling

The para-formyl group enables rapid oxime or hydrazone formation with amine-containing biomolecules. This reactivity, combined with the lipophilic thiocarbonate scaffold (LogP 3.53), supports the design of cell-permeable fluorescent probes or protein-drug conjugates where intracellular delivery and stable covalent linkage are required .

Thiocarbonate-Based Protecting Group for Thiols in Multi-Step Synthesis

The S-(4-formylphenyl) thiocarbonate serves as a masked thiol that can be cleaved under mild conditions (e.g., fluoride or acid). The aldehyde handle remains available for orthogonal reactions, enabling sequential deprotection and functionalization strategies that are not possible with the amino analog or the carbonate variant .

Building Block for Fragment-Based Drug Discovery

The compound's balanced LogP (3.53) and moderate PSA (68.67 Ų) place it within favorable property space for fragment libraries. Its dual functional groups—aldehyde and thiocarbonate—allow it to engage multiple binding sites or be elaborated into larger lead-like molecules .

Precursor to Heterobifunctional Crosslinkers for PROTACs

The combination of a latent thiol (via thiocarbonate cleavage) and a reactive aldehyde permits the construction of heterobifunctional linkers. These can sequentially conjugate a target-protein ligand and an E3 ligase recruiter, a key step in proteolysis-targeting chimera (PROTAC) development .

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